molecular formula C49H50N2O10 B574438 Fmoc-(fmochmb)lys(boc)-OH CAS No. 166881-56-7

Fmoc-(fmochmb)lys(boc)-OH

Cat. No. B574438
CAS RN: 166881-56-7
M. Wt: 826.943
InChI Key: XQEJYVQFPXBQOZ-QLKFWGTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-(fmochmb)lys(boc)-OH” is a modified amino acid used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis, and it’s known for its hydrophobicity and aromaticity . The Boc group (Di-tert-butyl dicarbonate) is another protective group commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of “Fmoc-(fmochmb)lys(boc)-OH” involves solid-phase peptide synthesis . The process starts with the attachment of the C-terminal amino acid residue of the target peptide to an insoluble support via its carboxyl group . The Fmoc group is then removed, and an excess of the second amino acid is introduced . After coupling, excess reagents are removed by washing, and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .


Molecular Structure Analysis

The molecular structure of “Fmoc-(fmochmb)lys(boc)-OH” is influenced by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . This leads to the self-assembly of the molecule, forming various structures that serve as excellent bio-organic scaffolds for diverse applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-(fmochmb)lys(boc)-OH” are primarily amide bond formations, facilitated by the generation of an activated ester or by reaction with a coupling reagent . The Fmoc group is removed under mild basic conditions, while the Boc group requires strong acid for removal .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-(fmochmb)lys(boc)-OH” are influenced by the Fmoc and Boc groups. The Fmoc group contributes to the molecule’s hydrophobicity and aromaticity, promoting self-assembly . The Boc group, on the other hand, is sensitive to acid and heat .

Mechanism of Action

Target of Action

Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The compound Fmoc-(fmochmb)lys(boc)-OH interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .

Result of Action

The primary result of the action of Fmoc-(fmochmb)lys(boc)-OH is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .

Action Environment

The action of Fmoc-(fmochmb)lys(boc)-OH is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .

Safety and Hazards

The safety data sheet for “Fmoc-(fmochmb)lys(boc)-OH” indicates that it may cause skin irritation . Protective measures such as wearing gloves and washing skin thoroughly after handling are recommended .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJYVQFPXBQOZ-QLKFWGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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